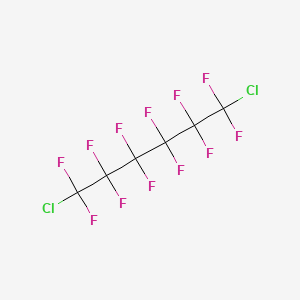

1,6-Dichloroperfluorohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCGKZWVZZPGDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClC6F12Cl, C6Cl2F12 | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371650 | |

| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-40-8 | |

| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,6-Dichloroperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,6-dichloroperfluorohexane, a key fluorinated building block. It delves into the synthetic pathways, purification, characterization, and chemical properties of this compound, offering insights for its application in research and development.

Introduction: The Significance of α,ω-Dichloroperfluoroalkanes

Perfluoroalkanes, hydrocarbons where all hydrogen atoms are replaced by fluorine, exhibit remarkable properties such as high thermal stability, chemical inertness, and low surface energy. When functionalized at their termini, these molecules become valuable bifunctional intermediates for the synthesis of advanced materials. This compound, with the chemical formula Cl(CF₂)₆Cl, is a prominent member of the α,ω-dichloroperfluoroalkane family. The presence of reactive chlorine atoms at both ends of the rigid, fluorinated backbone allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of fluorinated polymers, surfactants, and other specialty chemicals.

Synthesis of this compound: A Mechanistic Approach

The primary industrial method for the synthesis of this compound and other α,ω-dichloroperfluoroalkanes is the free-radical telomerization of tetrafluoroethylene (TFE) with carbon tetrachloride (CCl₄) acting as the telogen (a chain transfer agent).

The Telomerization Reaction: Principles and Causality

Telomerization is a radical chain reaction that produces a mixture of oligomers with the general formula Cl(CF₂CF₂)nCl. The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as a peroxide.

Initiation: The process begins with the generation of free radicals from an initiator, for example, benzoyl peroxide. These primary radicals then abstract a chlorine atom from the telogen, carbon tetrachloride, to form the crucial trichloromethyl radical (•CCl₃).

Propagation: The trichloromethyl radical adds to the double bond of a tetrafluoroethylene monomer. This is followed by the sequential addition of further TFE units, leading to the growth of the perfluoroalkyl chain. The chain transfer step occurs when the growing telomer radical abstracts a chlorine atom from another molecule of carbon tetrachloride, terminating the growth of that specific chain and generating a new trichloromethyl radical to continue the cycle.

Termination: The radical chain reactions are terminated by the combination of any two radical species present in the reaction mixture.

The distribution of the resulting telomers (the value of 'n' in Cl(CF₂CF₂)nCl) is primarily controlled by the molar ratio of the monomer (TFE) to the telogen (CCl₄). A higher concentration of the telogen favors the formation of shorter-chain telomers, as the growing radical chain is more likely to encounter and react with a CCl₄ molecule.

Diagram of the Telomerization Synthesis Pathway

Caption: Free-radical telomerization of TFE with CCl₄.

Experimental Protocol: A Representative Synthesis

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be outlined based on established principles of free-radical telomerization.

Materials:

-

Tetrafluoroethylene (TFE) monomer

-

Carbon tetrachloride (CCl₄), anhydrous

-

Benzoyl peroxide (initiator)

-

High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit radical polymerization.

-

Charging Reactants: A specific molar ratio of carbon tetrachloride and benzoyl peroxide is charged into the autoclave. The vessel is then cooled, and a predetermined amount of liquid tetrafluoroethylene is condensed into the reactor.

-

Reaction Conditions: The autoclave is sealed and heated to the desired reaction temperature, typically in the range of 80-120 °C. The pressure will rise due to the vaporization of the reactants. The reaction mixture is stirred vigorously to ensure proper mixing.

-

Monitoring the Reaction: The reaction progress is monitored by observing the pressure drop as the gaseous TFE is consumed.

-

Termination and Work-up: After the desired reaction time or pressure drop, the reactor is cooled, and any unreacted TFE is carefully vented. The crude reaction mixture, a solution of telomers in excess carbon tetrachloride, is collected.

Purification and Characterization

The crude product from the telomerization reaction is a mixture of α,ω-dichloroperfluoroalkanes with varying chain lengths. The separation of this compound (n=3) from this mixture is a critical step.

Purification by Fractional Distillation

Due to the differences in boiling points of the telomers, fractional distillation is the most effective method for their separation.[1][2] The efficiency of the separation depends on the length of the fractionating column and the control of the distillation parameters. The lower boiling telomers (n=1, 2) will distill first, followed by the desired this compound.

Diagram of the Purification and Characterization Workflow

Caption: Workflow for purification and characterization.

Characterization Techniques

The purified this compound is characterized using a combination of spectroscopic methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. For this compound, three distinct fluorine environments are expected, leading to three signals in the ¹⁹F NMR spectrum. The terminal -CF₂Cl group will have a characteristic chemical shift, different from the two internal -CF₂- groups. The relative integration of these signals should correspond to a 2:2:2 ratio.

-

¹³C NMR: Due to the symmetry of the molecule, only three signals are expected in the proton-decoupled ¹³C NMR spectrum.[3] The carbon atoms in the -CF₂Cl groups will have a different chemical shift compared to the two types of internal -CF₂- carbons.

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. The C-Cl stretching vibrations are expected to appear at lower frequencies, generally in the 650-850 cm⁻¹ range.[4]

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and CF₂ units.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a high density. Its physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆Cl₂F₁₂ | [5] |

| Molecular Weight | 370.95 g/mol | [5] |

| Boiling Point | 113-114 °C | [5] |

| Density | 1.717 g/cm³ | [5] |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two terminal carbon-chlorine bonds. The highly electronegative perfluoroalkane chain significantly influences the reactivity of these bonds.

-

Nucleophilic Substitution: The C-Cl bonds can undergo nucleophilic substitution reactions, although the strong electron-withdrawing effect of the perfluorinated chain can deactivate the carbon atom towards some nucleophiles. However, with appropriate nucleophiles and reaction conditions, the chlorine atoms can be displaced to introduce other functional groups.[6][7]

-

Reduction: The chlorine atoms can be reduced to hydrogen, or reductively coupled to form longer-chain perfluoroalkanes.

-

Grignard Reagent Formation: The formation of a Grignard reagent from this compound can be challenging but offers a route to further functionalization.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block in several areas of materials science and synthetic chemistry.

-

Polymer Synthesis: It can be used as a monomer or a chain extender in the synthesis of fluorinated polymers, such as polyethers, polyesters, and polyurethanes. These polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties.

-

Synthesis of Telechelic Polymers: It is a key starting material for the preparation of α,ω-difunctional perfluoroalkanes. For example, hydrolysis of the terminal chloro groups (after conversion to a more suitable leaving group) can yield the corresponding diol, which is a precursor for fluorinated polyesters and polyurethanes.[8]

-

Surfactant Synthesis: The perfluorinated chain provides hydrophobic and oleophobic properties, making it a useful intermediate in the synthesis of specialty surfactants.

Safety and Handling

This compound is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles, to avoid skin and eye contact.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key fluorinated intermediate with a unique combination of a stable perfluorinated core and reactive terminal chlorine atoms. Its synthesis via the telomerization of tetrafluoroethylene provides a route to a range of α,ω-dichloroperfluoroalkanes. While its purification requires careful fractional distillation, the resulting high-purity compound is a versatile building block for the development of advanced fluorinated materials. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in research and development.

References

-

ResearchGate. (2025, November 21). JUSTIFICATION OF THE MECHANISM OF TETRAFLUOROETHYLENE TELOMERIZATION IN PERFLUORINATED SOLVENTS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, June 19). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A telechelic fluorinated diol from 1,6-diiodoperfluorohexane. Retrieved from [Link]

-

Chemsrc. (2025, September 11). This compound. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1,6-dibromo-dodecafluoro-. Retrieved from [Link]

- Google Patents. (n.d.). EP0140385B1 - Chlorotrifluoroethylene telomerization process.

-

ResearchGate. (n.d.). 20 Infrared spectra of 1,6-dichlorohexane. Lower curve, liquid; upper curve, annealed solid at about 80K. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

Kinam Park. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. Retrieved from [Link]

- Google Patents. (n.d.). US8962894B2 - Process for preparing 1, 6-hexanediol.

- Google Patents. (n.d.). EP0093580B1 - Chlorotrifluoroethylene telomerization process.

-

HaloPolymer. (n.d.). 1,6-DIIODODODECAFLUORO HEXANE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of fluoropolymer containing tunable unsaturation by a controlled dehydrochlorination of P(VDF-co-CTFE) and its curing for high performance rubber applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated 19 F NMR chemical shifts relative to CFCl3 (in ppm) of [XFn].... Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Dichlorohexane. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US4346250A - Telomerization of tetrafluoroethylene.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Gelest, Inc. (2016, June 8). 1,6-DIVINYLPERFLUOROHEXANE Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry (2nd Edition) - Chapter 6. (2025, July 31). Nucleophilic Addition to the Carbonyl Group. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1,6-dichloro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

- Google Patents. (n.d.). US8304585B2 - Production process of 1,6-hexanediol.

-

ResearchGate. (2025, August 6). 13C NMR spectra of halocarbons. Retrieved from [Link]

-

VelocityEHS. (2015, February 20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. Retrieved from [Link]

-

PubMed. (2008, February). Synthesis of 2-(1,1-dicyanopropen-2-yl)-6-(2-[18F]-fluoroethyl)-methylamino-naphthalene ([18F]FDDNP). Retrieved from [Link]

-

Scilit. (n.d.). NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts. Retrieved from [Link]

-

NIST. (n.d.). Hexane, 1,6-diisocyanato-. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

New fluoropolymer materials. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2017, November 13). GCSE Chemistry Revision "Fractional Distillation of Crude Oil". Retrieved from [Link]

-

ResearchGate. (2025, August 6). Surfactant assisted polymerization of tetrafluoroethylene in supercritical carbon dioxide with a pilot scale batch reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of AgF‐promoted difluoroalkyl ether synthesis. Retrieved from [Link]

-

C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

If we use carbon tetrachloride CCl4 in the Riemer Tiemann class 12 chemistry JEE_Main. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 6). infrared vibrational spectra of chlorinated and hydrogenated amorphous silicon. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The benzoyl peroxide initiated addition of carbon tetrachloride to olefins. Retrieved from [Link]

- Google Patents. (n.d.). US6930202B1 - Phosgene having low content of carbon tetrachloride.

-

Pearson. (n.d.). How many signals would be expected in the 13C NMR spectrum for th.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Calculation of fluorine chemical shift tensors for the interpretation of oriented 19F-NMR spectra of gramicidin A in membranes. Retrieved from [Link]

-

Oldfield Group Website - University of Illinois. (1996, August 15). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1,6-Dichlorohexane(2163-00-0) IR Spectrum [m.chemicalbook.com]

- 3. US5672784A - Synthesis of tetrafluoroethylene - Google Patents [patents.google.com]

- 4. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]

- 5. This compound | CAS#:355-40-8 | Chemsrc [chemsrc.com]

- 6. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

physical and chemical properties of 1,6-dichloroperfluorohexane

An In-depth Technical Guide to 1,6-Dichloroperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 355-40-8) is a fully fluorinated hexane derivative terminated by chlorine atoms at the 1 and 6 positions. This structure imparts a unique combination of chemical inertness, thermal stability, and specific reactivity at the terminal C-Cl bonds. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity profile, and handling protocols, designed to support its application in advanced material synthesis and other scientific endeavors. The high fluorine content categorizes it among per- and polyfluoroalkyl substances (PFAS), necessitating special consideration for its environmental persistence.

Molecular Structure and Identification

The foundational characteristics of any chemical compound are its structure and fundamental identifiers. This compound is a linear six-carbon chain where all hydrogen atoms have been substituted by fluorine, with chlorine atoms capping each end of the chain.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| CAS Number | 355-40-8[1][2] |

| Molecular Formula | C₆Cl₂F₁₂[1] |

| Molecular Weight | 370.95 g/mol [1] |

| IUPAC Name | 1,6-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane |

| Canonical SMILES | C(C(C(Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(Cl)(F)F |

Physical and Chemical Properties

The physical properties of this compound are dominated by its high degree of fluorination, leading to a dense, low-polarity liquid.

Table 2: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | Synquest Labs[3] |

| Boiling Point | 113-114 °C | Chemsrc[1], Synquest Labs[3] |

| Density | 1.717 g/cm³ | Chemsrc[1] |

| Flash Point | 63.4 °C | Chemsrc[1] |

| Refractive Index | 1.307 | Chemsrc[1] |

| LogP | 5.19 | Chemsrc[1] |

| Melting Point | No data available | Synquest Labs[3] |

| Vapor Pressure | No data available | Synquest Labs[3] |

The high LogP value indicates significant lipophilicity and very low water solubility, which are characteristic of long-chain perfluorinated compounds.

Reactivity, Stability, and Handling

Chemical Stability

This compound is stable under normal storage and handling conditions.[3] The perfluorinated carbon backbone is exceptionally robust due to the strength of the C-F bonds. The terminal C-Cl bonds, however, are the primary sites of reactivity and are susceptible to nucleophilic substitution or reduction, making the molecule a useful bifunctional intermediate.

Incompatible Materials

To maintain its integrity and prevent hazardous reactions, contact with the following should be avoided:

Thermal Decomposition

While thermally stable, at elevated temperatures, such as in a fire, this compound will decompose. Hazardous decomposition products include:

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)[3]

The risk of explosion exists if the compound is heated under confinement.[3] The thermal decomposition of chlorinated and fluorinated hydrocarbons often proceeds via radical mechanisms, initiated by the scission of the weaker C-Cl bonds.

Storage Recommendations

Proper storage is crucial for safety and maintaining chemical purity.

Synthesis and Application Insights

Synthetic Pathways

While specific, peer-reviewed synthesis routes for this compound are not detailed in the provided search results, a plausible approach involves the free-radical-initiated reaction of 1,6-diiodoperfluorohexane with a chlorine source. An analogous, though mechanistically different, reaction for a non-fluorinated counterpart, 1,6-dichlorohexane, involves treating 1,6-hexanediol with hydrogen chloride gas in the presence of a catalyst like ammonium chloride.[5] This highlights a general strategy of converting terminal functional groups on a C6 backbone to chlorides.

Core Applications

The bifunctional nature of this compound makes it a valuable intermediate or monomer in materials science. Due to its perfluorinated backbone, it can be used to introduce segments that provide:

-

Chemical Resistance: Protection against harsh chemical environments.

-

Hydrophobicity and Oleophobicity: Low surface energy coatings.

-

Thermal Stability: Enhanced performance at high temperatures.

It can serve as a crosslinker in the synthesis of specialty fluoroelastomers or as a monomer for producing fluorinated polymers with unique properties.

Safety and Hazard Profile

Understanding the toxicological and safety profile is paramount for any laboratory chemical.

Table 3: GHS Hazard Classification

| Hazard Class | Statement | GHS Code |

|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation | H315[3] |

| Eye Damage/Irritation | Causes serious eye irritation | H319[3] |

| STOT - Single Exposure | May cause respiratory irritation | H335[3] |

Personal Protective Equipment (PPE)

A robust PPE protocol is mandatory when handling this compound.

Caption: Required PPE for handling this compound.

-

Engineering Controls: Always use in a well-ventilated area, preferably a chemical fume hood.[3] Emergency eye wash fountains and safety showers must be readily available.[3]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear suitable protective gloves.[3]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If ventilation is insufficient, wear a suitable respirator.[3]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4] Contaminated clothing should be removed and washed before reuse.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[3][4]

-

If Swallowed: Do not induce vomiting. Seek immediate medical assistance.[6]

Environmental Considerations: A "Forever Chemical"

This compound is a perfluorinated alkane (PFA), a class of compounds often referred to as "forever chemicals" due to their extreme persistence in the environment.[3] It is not readily biodegradable and may cause long-term adverse effects.[3] Therefore, any release into the environment must be strictly avoided. Waste disposal must be conducted through an authorized incinerator equipped with an afterburner and flue gas scrubber, in accordance with EPA guidance on PFAS destruction and disposal.[3]

Experimental Protocols

The following protocols are provided as illustrative examples for the handling and potential application of this compound.

Protocol 1: Standard Handling and Aliquoting

Objective: To safely handle and prepare a stock solution of this compound.

Methodology:

-

Preparation: Don all required PPE (chemical goggles, face shield, lab coat, compatible gloves) before starting. Ensure the chemical fume hood is operational.

-

Container Handling: Place the sealed container of this compound in the fume hood. Allow it to equilibrate to room temperature if previously refrigerated.

-

Dispensing: Carefully unseal the container. Using a clean, dry glass syringe or pipette, withdraw the desired volume of the liquid.

-

Aliquoting: Dispense the liquid into a clean, dry, and appropriately labeled vial suitable for storing chlorinated/fluorinated solvents (e.g., glass with a PTFE-lined cap).

-

Sealing and Storage: Tightly seal both the primary container and the new aliquot. Store in a cool, dry, well-ventilated area away from incompatible materials.[3]

-

Decontamination: Decontaminate the syringe or pipette with an appropriate solvent, collecting the waste in a designated halogenated waste container.

-

Final Steps: Wipe down the work surface in the fume hood. Remove PPE and wash hands thoroughly.[3]

Protocol 2: Representative Use as a Crosslinking Agent

Objective: To demonstrate a conceptual workflow for using this compound to crosslink a polymer with nucleophilic side chains (e.g., a polyamine or polythiol).

Causality: The terminal C-Cl bonds are electrophilic sites. A polymer with nucleophilic side chains can undergo a nucleophilic substitution reaction with both ends of the this compound molecule, forming a stable covalent bridge and thus crosslinking the polymer chains.

Caption: Conceptual workflow for polymer crosslinking.

Methodology:

-

Polymer Dissolution: In a three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the base polymer (containing -NH₂ or -SH groups) in a suitable anhydrous aprotic solvent (e.g., DMF, NMP).

-

Base Addition: Add a non-nucleophilic base (e.g., DBU) to act as an HCl scavenger during the reaction.

-

Crosslinker Addition: While stirring, add a stoichiometric amount of this compound dropwise via syringe.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours to days, depending on the reactivity of the nucleophile.

-

Monitoring: Track the reaction by observing the increase in viscosity. For more precise analysis, take aliquots to monitor the increase in molecular weight via Gel Permeation Chromatography (GPC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Precipitate the crosslinked polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).

-

Purification: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted starting materials and salts, and dry it under vacuum.

References

-

This compound | CAS#:355-40-8 . Chemsrc. [Link]

-

1,6-Dichloro-1-fluorohexane | C6H11Cl2F | CID 22321174 . PubChem. [Link]

-

1,6-Dichlorohexane | C6H12Cl2 | CID 16551 . PubChem. [Link]

-

Material Safety Data Sheet - 1,6-Dichlorohexane, 98% . Cole-Parmer. [Link]

Sources

Introduction: Situating 1,6-Dichloroperfluorohexane in Modern Chemistry

An In-depth Technical Guide to 1,6-Dichloroperfluorohexane: Identification, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, with the CAS Number 355-40-8 , is a fully fluorinated organohalogen compound.[1] Structurally, it is a linear six-carbon chain where every hydrogen atom has been substituted by a fluorine atom, and the terminal carbons are each bonded to a chlorine atom. This structure, Cl(CF₂)₆Cl, imparts significant chemical inertness, thermal stability, and unique solubility properties characteristic of perfluorocarbons.

While not a widely commercialized substance, this compound and similar α,ω-dihaloperfluoroalkanes serve as critical building blocks in advanced materials science and synthetic chemistry.[2][3] Their bifunctional nature allows them to act as monomers for the synthesis of high-performance fluoropolymers or as intermediates for creating more complex fluorinated molecules. The strategic incorporation of fluorine is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and lipophilicity.[4] Understanding the synthesis and characterization of foundational fluorinated synthons like this compound is therefore of significant interest to professionals in drug development and materials science.

This guide provides a comprehensive technical overview of this compound, focusing on its definitive identification through modern analytical techniques, its physicochemical properties, and the primary method for its synthesis.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. These data are crucial for its handling, purification, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 355-40-8 | [1] |

| Molecular Formula | C₆Cl₂F₁₂ | [1] |

| Molecular Weight | 370.95 g/mol | [1] |

| Boiling Point | 113-114 °C | [1] |

| Density | 1.717 g/cm³ | [1] |

| Flash Point | 63.4 °C | [1] |

| LogP (Octanol-Water) | 5.19 | [1] |

| Refractive Index | 1.307 | [1] |

Synthesis Pathway: Free-Radical Telomerization

The most established and industrially viable method for synthesizing α,ω-dichloroperfluoroalkanes is through the free-radical telomerization of tetrafluoroethylene (TFE).[5][6] This process involves reacting a "taxogen" (the monomer, TFE) with a "telogen" (a chain transfer agent that provides the end groups). For this compound, carbon tetrachloride (CCl₄) is a suitable telogen.

The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator, such as an azo compound (e.g., AIBN) or a peroxide. The initiator decomposes to form radicals, which then abstract a chlorine atom from CCl₄ to generate the trichloromethyl radical (•CCl₃). This radical adds to TFE, initiating the polymerization. Chain propagation occurs through the addition of further TFE molecules. The chain length is controlled by the molar ratio of TFE to CCl₄. Finally, chain transfer with another molecule of CCl₄ terminates the growing chain, affixing a chlorine atom at the other end and regenerating the •CCl₃ radical to continue the cycle.

Caption: Free-radical telomerization workflow for α,ω-dichloro-perfluoroalkanes.

Experimental Protocol: Generalized Synthesis

Disclaimer: This is a generalized protocol based on the principles of free-radical telomerization. Specific reaction conditions may require optimization.

-

Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a stirrer, temperature and pressure sensors, and inlet/outlet ports is rendered inert by purging with nitrogen.

-

Charging Telogen and Initiator: Carbon tetrachloride (telogen) and a suitable radical initiator (e.g., azobisisobutyronitrile, AIBN) are charged into the reactor. The molar ratio of telogen to initiator is critical for controlling the reaction rate.

-

Pressurization with Taxogen: The reactor is sealed and pressurized with gaseous tetrafluoroethylene (TFE, taxogen). The initial pressure and the TFE-to-CCl₄ ratio are the primary determinants of the final product's average chain length. For Cl(CF₂)₆Cl, a specific molar ratio favoring n=3 propagation steps would be targeted.

-

Reaction Execution: The reactor is heated to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) with vigorous stirring. The reaction is typically exothermic, and temperature control is crucial. The pressure is monitored and maintained by feeding additional TFE as it is consumed.

-

Reaction Termination and Work-up: After the desired reaction time, the reactor is cooled, and any unreacted TFE is carefully vented.

-

Purification: The crude product mixture, containing a distribution of telomers (Cl(CF₂)nCl), is purified. Fractional distillation under reduced pressure is the most effective method to isolate the desired this compound (n=6) from shorter and longer chain analogs.

Identification and Characterization Protocols

Definitive identification of this compound requires a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for separating this compound from reaction byproducts and confirming its molecular weight and structure through fragmentation patterns.

Workflow Diagram:

Caption: Standard workflow for GC-MS analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the purified sample in a volatile solvent like ethyl acetate or hexane.

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is suitable.

-

Injector: Split/splitless injector at ~250°C.

-

Oven Program: A temperature gradient is used, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan range from m/z 50 to 500.

-

Expected Results:

-

Retention Time: A single major peak will be observed at a specific retention time, indicative of the sample's purity.

-

Mass Spectrum:

-

Molecular Ion (M⁺): A molecular ion peak should be observable at m/z 370 (for ³⁵Cl₂) and 372 (for ³⁵Cl³⁷Cl), reflecting the isotopic distribution of chlorine. Due to the high stability of perfluoroalkanes, the molecular ion may be weak or absent.

-

Key Fragments: The spectrum will be dominated by fragments resulting from C-C and C-Cl bond cleavage. Expect to see prominent peaks corresponding to:

-

[M - Cl]⁺ (m/z 335)

-

Fragments from the loss of CF₂ units (m/z difference of 50), such as [C₅F₁₀Cl]⁺ (m/z 285), [C₄F₈Cl]⁺ (m/z 235), etc.

-

Characteristic ions like [CF₂Cl]⁺ (m/z 85/87) and [CF₃]⁺ (m/z 69).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most informative NMR technique for this molecule. Due to the molecule's symmetry (Cl-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-Cl), only three distinct fluorine environments are present.

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated solvent, typically CDCl₃, in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz for ¹H) is used.

-

Reference: An internal or external reference such as CFCl₃ (0 ppm) is used.

-

Acquisition: Standard ¹⁹F acquisition parameters are used. No proton decoupling is necessary as there are no protons.

-

Expected ¹⁹F NMR Spectrum:

-

Signal A (α-CF₂): A triplet around -60 to -70 ppm , corresponding to the -CF₂- group adjacent to the chlorine (Cl-CF₂ -). The signal is split into a triplet by the two adjacent fluorine atoms on the β-carbon.

-

Signal B (β-CF₂): A multiplet around -122 to -126 ppm , corresponding to the -CF₂- group adjacent to the α-CF₂ group (Cl-CF₂-CF₂ -). It will be split by the α-CF₂ and γ-CF₂ groups.

-

Signal C (γ-CF₂): A multiplet around -122 to -126 ppm , corresponding to the two equivalent central -CF₂- groups (-CF₂-CF₂ -CF₂ -CF₂-). This signal will be split by the adjacent β-CF₂ groups. Due to the similar electronic environments, signals B and C may overlap significantly, requiring higher field strength to resolve.

Chemical shift ranges are based on typical values for fluoroalkanes.[4][7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of characteristic C-F bonds and the absence of other functional groups (like C-H or C=O).

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be easily obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.

-

Data Acquisition: The spectrum is recorded using a standard FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

Expected IR Spectrum:

-

C-F Stretch Region: The most prominent feature will be a very strong, broad absorption band between 1100 and 1300 cm⁻¹ .[8][9] This band is characteristic of the C-F stretching vibrations in perfluoroalkyl chains. The complexity and breadth of this band arise from the coupling of vibrations of the multiple CF₂ groups.

-

Fingerprint Region: Additional weaker absorptions will be present in the fingerprint region (< 1000 cm⁻¹), corresponding to C-C stretching and CF₂ bending and rocking modes.

-

Absence of Other Bands: Crucially, there should be no significant absorption in the C-H stretching region (~2850-3000 cm⁻¹) or the O-H region (~3200-3600 cm⁻¹), confirming the perfluorinated nature and purity of the compound.

Applications and Future Outlook

As a bifunctional α,ω-dihaloperfluoroalkane, this compound is a valuable synthon for creating advanced fluorinated materials.

-

Polymer Synthesis: It can serve as a monomer or chain extender in condensation polymerizations. Reaction of the terminal chlorine atoms with difunctional nucleophiles (e.g., diamines, diols) can produce fluorinated polyamides, polyesters, or polyethers with enhanced thermal stability, chemical resistance, and low surface energy.

-

Chemical Intermediate: The terminal chlorine atoms can be substituted to introduce other functionalities. For example, conversion to di-Grignard reagents or di-iodides would open pathways to a wide range of other fluorinated molecules, making it a key intermediate for specialty chemicals, surfactants, and potentially, pharmaceutical precursors.

The utility of such building blocks is expanding as the demand for durable, high-performance materials in electronics, aerospace, and medicine continues to grow.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

References

-

Halse, A. D., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link]

-

Halse, A. D., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link]

-

Hasegawa, T., et al. An Origin of Complicated Infrared Spectra of Perfluoroalkyl Compounds Involving a Normal Alkyl Group. CORE. Available at: [Link]

-

Chemsrc. (2025). This compound | CAS#:355-40-8. Available at: [Link]

-

DeSimone, J. M., et al. (1995). Free-Radical Telomerization of Tetrafluoroethylene in Supercritical Carbon Dioxide. Macromolecules. Available at: [Link]

-

Joyce, R. M., et al. (1948). Free Radical-initiated Reaction of Ethylene with Carbon Tetrachloride. Journal of the American Chemical Society. Available at: [Link]

-

Ameduri, B. (2020). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer. University of Pretoria Repository. Available at: [Link]

- Google Patents. (2012). Method for synthesising trifluoroethylene from chlorotrifluoroethylene.

- Google Patents. (2008). Processes for manufacturing monomer of formula CF3OCF2OCF=CF2.

-

UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

- Google Patents. (1978). Process for producing chlorotrifluoroethylene.

-

Justia Patents. (2020). Gas phase process for chlorotrifluoroethylene. Available at: [Link]

-

National Institutes of Health. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. Available at: [Link]

-

ResearchGate. (2020). The α,α‐Dihalocarbonyl Building Blocks: An Avenue for New Reaction Development in Organic Synthesis. Available at: [Link]

-

National Institutes of Health. (2011). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Available at: [Link]

-

PubMed. (2014). α-Haloaldehydes: versatile building blocks for natural product synthesis. Available at: [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. α-Haloaldehydes: versatile building blocks for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,6-Dichloroperfluorohexane

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational landscape of 1,6-dichloroperfluorohexane. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles from the study of perfluoroalkanes and halogenated hydrocarbons to build a robust theoretical framework. It further outlines detailed, field-proven experimental and computational protocols for the definitive characterization of its structure and dynamics. This guide is intended for researchers, scientists, and drug development professionals working with fluorinated compounds, offering both foundational knowledge and practical methodologies for in-depth analysis. We will delve into the expected structural parameters, explore the concept of rotational isomerism in perfluorinated systems, and provide step-by-step workflows for computational modeling and spectroscopic analysis.

Introduction: The Enigmatic Nature of Perfluorinated Molecules

Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention due to their unique physicochemical properties, including high thermal and chemical stability.[1] These characteristics stem from the high electronegativity of fluorine, which imparts a significant inductive effect and leads to strong carbon-fluorine bonds.[2][3] Unlike their hydrocarbon counterparts, which typically adopt a planar zig-zag conformation, perfluoroalkanes (PFAs) are known to favor helical or twisted backbone structures.[1] This preference arises from a combination of steric repulsion between the larger fluorine atoms and electrostatic interactions.

This compound (Cl-(CF₂)₆-Cl) presents a particularly interesting case study. The substitution of terminal fluorine atoms with chlorine introduces additional complexity. The larger van der Waals radius of chlorine compared to fluorine, coupled with the different C-Cl bond lengths and electronic properties, is expected to significantly influence the conformational preferences and overall molecular geometry. Understanding these structural nuances is critical for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its utility in various applications, including as a potential building block in medicinal chemistry or materials science.

This guide will first establish a theoretical baseline for the molecular structure of this compound based on analogous compounds. Subsequently, we will detail the computational and experimental workflows necessary to elucidate its precise three-dimensional structure and conformational dynamics.

Theoretical Framework: Anticipated Molecular Structure and Conformation

Based on extensive studies of perfluoro-n-alkanes, we can predict the key structural features of this compound.

Bond Lengths and Angles

The C-F and C-C bond lengths in perfluorinated chains are well-characterized. We anticipate C-F bond lengths in the range of 1.33-1.35 Å and C-C bond lengths around 1.54-1.56 Å. The C-Cl bond length is expected to be significantly longer, in the region of 1.76-1.78 Å. The bond angles around the carbon backbone (C-C-C) are likely to deviate from the ideal tetrahedral angle of 109.5° and be closer to 112-116°, a common feature in perfluoroalkanes that helps to alleviate steric strain between adjacent CF₂ groups.

Torsional Angles and Conformational Isomerism

The defining structural characteristic of perfluoro-n-alkanes is their helical conformation.[1] This arises from the preference for gauche conformations around the C-C bonds, which minimizes steric interactions between fluorine atoms on adjacent carbons. For the perfluorohexane chain in this compound, we expect a similar helical structure.

The C-C-C-C torsional potential energy surface in perfluoroalkanes is more complex than in alkanes, often exhibiting multiple minima corresponding to different rotational isomers.[4][5][6] These can include gauche (g±, ~±60°) and ortho (o±, ~±90°) minima, with the anti (a±, slightly offset from 180°) conformer sometimes representing a shallow minimum or a low-energy barrier.[4][5][6] The presence of terminal chlorine atoms will likely perturb this energy landscape. The longer C-Cl bonds and different steric and electronic demands of chlorine will influence the rotational barriers and the relative energies of the different conformers.

The overall shape of this compound is therefore predicted to be a helical cylinder with chlorine atoms at either end. The exact pitch and diameter of the helix will be determined by the precise torsional angles adopted by the perfluorinated backbone.

Computational Chemistry Workflow for Structural Elucidation

Computational modeling is an indispensable tool for investigating the structure and energetics of fluorinated molecules.[7][8] A multi-tiered approach, combining molecular mechanics and quantum mechanical calculations, provides a comprehensive understanding.

Workflow for Conformational Analysis

Caption: Computational workflow for conformational analysis.

Step-by-Step Computational Protocol

Step 1: Initial 3D Structure Generation

-

Utilize a molecular editor such as Avogadro or ChemDraw to construct an initial 3D model of this compound.

Step 2: Molecular Mechanics (MM) Conformational Search

-

Rationale: To efficiently explore the vast conformational space and identify low-energy conformers. The MM4 force field is specifically parameterized for fluorinated hydrocarbons and provides reliable results for geometries and conformational energies.[2][3][9]

-

Protocol:

-

Import the initial structure into a computational chemistry package (e.g., Gaussian, Spartan).

-

Select the MM4 force field.

-

Perform a systematic or stochastic conformational search. This involves rotating around each C-C bond and minimizing the energy of the resulting structure.

-

Save a large number of the lowest energy conformers (e.g., all conformers within 10 kcal/mol of the global minimum).

-

Step 3: Clustering and Selection

-

Rationale: To identify unique conformers from the MM search and select a representative set for higher-level calculations.

-

Protocol:

-

Use a clustering algorithm based on root-mean-square deviation (RMSD) of atomic positions to group similar conformers.

-

Select the lowest energy structure from each cluster for further analysis.

-

Step 4: Quantum Mechanics (QM) Geometry Optimization

-

Rationale: To obtain more accurate structures and relative energies. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for organofluorine compounds.

-

Protocol:

-

For each selected conformer, perform a full geometry optimization using DFT.

-

The optimization should be carried out in the gas phase to simulate an isolated molecule.

-

Step 5: QM Vibrational Frequency Calculation

-

Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) for more accurate relative energy comparisons. These calculations also allow for the prediction of infrared (IR) and Raman spectra.

-

Protocol:

-

Perform a frequency calculation at the same level of theory as the geometry optimization for each optimized conformer.

-

Verify that there are no imaginary frequencies.

-

Use the calculated ZPVE to correct the electronic energies.

-

Step 6: Analysis of Results

-

Rationale: To interpret the computational data and build a comprehensive picture of the molecule's structure and conformational preferences.

-

Protocol:

-

Compare the relative energies (including ZPVE correction) of all stable conformers to determine the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the lowest energy conformer.

-

Generate predicted IR and Raman spectra to aid in the interpretation of experimental data.

-

| Parameter | Molecular Mechanics (MM4) | Density Functional Theory (DFT) |

| Purpose | Rapid conformational searching, initial energy ranking | Accurate geometry optimization, relative energies, spectroscopic prediction |

| Typical Software | Gaussian, Spartan, Tinker | Gaussian, ORCA, Q-Chem |

| Force Field/Functional | MM4 | B3LYP, M06-2X |

| Basis Set | N/A | 6-311+G(d,p), aug-cc-pVTZ |

| Key Output | Large number of low-energy conformers | Precise 3D structures, relative energies, vibrational frequencies |

Table 1: Comparison of Computational Methodologies.

Experimental Validation: Spectroscopic and Diffraction Techniques

Experimental data is essential to validate the computational models and provide a definitive characterization of the molecular structure.

Gas Electron Diffraction (GED)

Rationale: GED is a powerful technique for determining the precise geometry of molecules in the gas phase, free from intermolecular interactions.[10][11] It provides accurate measurements of bond lengths, bond angles, and information about the distribution of conformers.

Experimental Workflow for Gas Electron Diffraction

Caption: Workflow for a Gas Electron Diffraction experiment.

Step-by-Step GED Protocol:

-

Sample Introduction: The this compound sample is heated under vacuum to produce a molecular beam.

-

Electron Scattering: A high-energy electron beam is passed through the molecular beam, and the electrons are scattered by the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is converted into a molecular scattering function and then a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.

-

Structural Refinement: The experimental data is fitted to a theoretical model of the molecule's structure. This refinement process yields precise values for bond lengths, bond angles, and the relative populations of different conformers.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: 19F NMR is highly sensitive and provides detailed information about the chemical environment of each fluorine atom in the molecule.[12][13][14] The chemical shifts, coupling constants, and temperature-dependent spectral changes can be used to deduce the molecular structure and study conformational dynamics.

Key Information from 19F NMR:

-

Chemical Shifts: The perfluorinated backbone of this compound will give rise to a series of distinct 19F resonances. The CF₂ groups adjacent to the chlorine atoms (α-CF₂) will have a different chemical shift compared to the next CF₂ groups (β-CF₂), and the central CF₂ groups (γ-CF₂).

-

Coupling Constants: The magnitude of the through-bond J-couplings (e.g., ²JFF, ³JFF) is dependent on the dihedral angle between the coupled nuclei. This information can be used to infer the preferred conformations.

-

Variable-Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to study dynamic processes such as the interconversion between different conformers. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer.

| Technique | Information Obtained | Advantages | Limitations |

| Gas Electron Diffraction (GED) | Precise bond lengths, bond angles, and conformer populations in the gas phase. | Provides highly accurate structural data for isolated molecules. | Requires the sample to be volatile and thermally stable. |

| 19F NMR Spectroscopy | Chemical environment of fluorine atoms, through-bond connectivity, and conformational dynamics in solution. | High sensitivity, provides information on dynamic processes. | Provides time-averaged structural information in solution. |

Table 2: Comparison of Key Experimental Techniques.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, a comprehensive understanding of its molecular structure and conformation is achievable through a synergistic approach combining computational modeling and advanced experimental techniques. The theoretical framework presented here, based on the well-established behavior of perfluoroalkanes, predicts a helical backbone with terminal chlorine atoms. This guide provides detailed, actionable protocols for both computational and experimental workflows that will enable researchers to definitively characterize this molecule.

Future work should focus on executing these protocols to obtain the first experimental and high-level computational data for this compound. The resulting structural information will be invaluable for understanding its physical and chemical properties, and for guiding its potential applications in diverse scientific and industrial fields.

References

-

U.S. Environmental Protection Agency. (2017, March 20). Using Computational Modeling for Perfluorinated Chemical Research. [Link][7]

-

Allinger, N. L., et al. (2006). Molecular Mechanics (MM4) Study of Fluorinated Hydrocarbons. The Journal of Physical Chemistry A, 110(22), 7202–7227. [Link][2]

-

PubMed. (2006). Molecular mechanics (MM4) study of fluorinated hydrocarbons. Journal of Physical Chemistry A, 110(22), 7202-27. [Link][3]

-

Gómez-García, A., et al. (2022). Conformational distributions of helical perfluoroalkyl substances and impacts on stability. Journal of Computational Chemistry, 43(24), 1656-1661. [Link][1]

-

Jorgensen, W. L., & Swenson, C. J. (2001). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. The Journal of Physical Chemistry A, 105(19), 4875–4884. [Link][4]

-

Figshare. (2001). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. The Journal of Physical Chemistry A. [Link][5]

-

ResearchGate. (2024). Computational Approach for Architecture, Tailoring, and Advancements in Perfluorinated Compounds: Synthesis, Characterization, and Future Directions in Fire Suppression Technology. [Link][8]

-

ResearchGate. (2001). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. [Link][6]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link][12]

-

Campos-Vallette, M., & Rey-Lafon, M. (1984). Molecular structure of the rotational isomers in short chain n-perfluoroalkanes. Journal of Molecular Structure, 118(3–4), 245–255. [Link]

-

ACS Publications. (2006). Molecular Mechanics (MM4) Study of Fluorinated Hydrocarbons. The Journal of Physical Chemistry A. [Link][9]

-

National Center for Biotechnology Information. (2024). Molecular symmetry change of perfluoro-n-alkanes in 'Phase I' monitored by infrared spectroscopy. PMC. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][13]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link][14]

Sources

- 1. Conformational distributions of helical perfluoroalkyl substances and impacts on stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular mechanics (MM4) study of fluorinated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acs.figshare.com [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Using Computational Modeling for Perfluorinated Chemical Research | Safer Chemicals Research | US EPA [19january2021snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. grokipedia.com [grokipedia.com]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 12. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

thermal stability and decomposition of 1,6-dichloroperfluorohexane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,6-Dichloroperfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a halogenated alkane, possesses a unique combination of chemical properties derived from its perfluorinated carbon backbone and terminal chlorine atoms. Understanding its thermal stability and decomposition behavior is paramount for its safe handling, application in thermally stressful environments, and for predicting its environmental fate. This guide provides a detailed examination of the intrinsic chemical stability of this compound, elucidates its probable thermal decomposition pathways based on fundamental chemical principles, and presents robust experimental protocols for its empirical analysis. By integrating theoretical insights with practical methodologies, this document serves as a critical resource for professionals working with this and related halogenated compounds.

Introduction

Per- and polyfluorinated alkyl substances (PFAS) are characterized by the exceptional strength of the carbon-fluorine (C-F) bond, which imparts high thermal and chemical resistance. This compound (C6Cl2F12) is a specialized member of this family, featuring a six-carbon perfluorinated chain capped at both ends by chlorine atoms. This structure modifies the typical stability of a perfluoroalkane, introducing specific reactive sites. A thorough understanding of its thermal limits is crucial, as unintended decomposition can release hazardous and corrosive byproducts. This guide delves into the molecular basis of its stability and the mechanisms of its breakdown under thermal duress.

Physicochemical Properties and Intrinsic Stability

The thermal stability of a molecule is fundamentally governed by the energy required to break its chemical bonds. In this compound, three types of bonds are of primary interest: C-C, C-F, and C-Cl. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[1] In contrast, the C-Cl bond is significantly weaker. This disparity is the single most important factor determining the molecule's decomposition pathway.

The initial step in the thermal decomposition of a molecule is almost invariably the cleavage of its weakest bond. As shown in Table 1, the C-Cl bond has a considerably lower dissociation energy than both the C-F and C-C bonds, making it the most likely point of initial fragmentation under thermal stress.[1][2][3][4]

Table 1: Comparison of Average Bond Dissociation Energies (BDE)

| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Average Bond Dissociation Energy (kJ/mol) | Implication for Thermal Stability |

| C-F | ~115 | ~485 | Extremely strong; requires very high energy to break.[1][3] |

| C-C (in fluoroalkanes) | ~83-98 | ~348-410 | Strong, but weaker than C-F.[4] |

| C-Cl | ~80 | ~327-338 | Significantly weaker than C-F and C-C; represents the molecule's thermodynamic weak point.[3][4] |

Based on this data, the thermal stability of this compound is intrinsically limited by the C-Cl bonds. While its perfluorinated backbone provides considerable inertness, decomposition is expected to initiate at temperatures lower than that of its non-chlorinated analogue, perfluorohexane. For context, perfluorohexane shows signs of decomposition around 400°C.[5] Therefore, a conservative estimate would place the onset of decomposition for this compound at a lower temperature, likely initiated by the homolytic cleavage of the C-Cl bonds.

Thermal Decomposition Pathways

Theoretical Mechanistic Insights

The thermal decomposition of this compound is predicted to proceed via a free-radical chain reaction mechanism.

Step 1: Initiation The process begins with the homolytic fission of the weakest bond—the C-Cl bond—to generate a dichloro-perfluorohexyl diradical (if both bonds break) or, more likely, a monochloro-perfluorohexyl radical and a chlorine radical.

Cl-(CF₂)₆-Cl → •(CF₂)₆-Cl + Cl•

Step 2: Propagation The highly reactive radicals generated during initiation can participate in several propagation steps. The primary perfluoroalkyl radical can undergo β-scission, where a C-C bond breaks, leading to the formation of smaller, volatile fluoroalkenes and new radical species.

•(CF₂)₆-Cl → •(CF₂)₄-CF=CF₂ + •Cl (example β-scission)

The chlorine radical (Cl•) can abstract other atoms if a hydrogen source is available or react with other radical species.

Step 3: Termination The reaction ceases when two radical species combine to form a stable, non-radical product.

Anticipated Decomposition Products

In an inert atmosphere, the primary products are expected to be a mixture of smaller perfluorinated and chlorofluorinated alkanes and alkenes resulting from radical fragmentation and recombination. However, in the presence of oxygen (oxidative decomposition) or a hydrogen source (e.g., atmospheric moisture), the product profile becomes more complex and hazardous. The Safety Data Sheet for this compound specifically warns that thermal decomposition in a fire generates:

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF) [6]

The formation of HCl and HF underscores the danger of heating this compound in non-inert environments, as these are highly corrosive and toxic gases.

Visualization of Decomposition

The following diagram illustrates the primary initiation step and a subsequent fragmentation pathway for the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway for this compound.

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability and decomposition products of this compound, a combination of analytical techniques is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to identify the temperatures at which mass loss and thermal events occur, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC-MS) is essential for identifying the specific chemical products of decomposition.

Rationale for Technique Selection

-

Thermogravimetric Analysis (TGA): This is the foundational technique for assessing thermal stability.[7] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] A sharp decrease in mass indicates decomposition or evaporation. By identifying the onset temperature of mass loss, TGA provides the primary data point for a material's thermal stability limit.

-

Differential Scanning Calorimetry (DSC): Often performed simultaneously with TGA (SDT), DSC measures the heat flow into or out of a sample as it is heated. This allows for the characterization of endothermic events (like melting or bond-breaking) and exothermic events (like oxidation), providing a more complete picture of the thermal processes occurring.[10]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC-MS): This is the definitive technique for product identification.[11][12] The sample is rapidly heated (pyrolyzed) to a specific temperature, and the volatile decomposition products are immediately separated by a gas chromatograph and identified by a mass spectrometer.[13][14] This provides direct evidence of the decomposition mechanism by identifying the resulting fragments.

Protocol 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and characterize associated thermal events.

Materials & Equipment:

-

Simultaneous TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC, TA Instruments SDT)

-

Alumina or platinum crucibles (150 µL)[15]

-

Microbalance

-

This compound sample

-

High-purity nitrogen (N₂) and/or air purge gas

Methodology:

-

Sample Preparation: Under a fume hood, accurately weigh 5-10 mg of the liquid this compound into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible onto the TGA balance.

-

Set the purge gas. For inert decomposition, use nitrogen at a flow rate of 30-50 mL/min. For oxidative decomposition, use air at the same flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 700°C at a constant heating rate of 10°C/min. A controlled heating rate is critical for obtaining reproducible data.

-

-

Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the heat flow (DSC) as a function of temperature.

-

Analysis:

-

Determine the onset temperature of decomposition from the TGA curve, defined as the temperature at which significant mass loss begins.

-

Identify the temperature of maximum decomposition rate from the peak of the DTG curve.

-

Analyze the DSC curve for endothermic or exothermic peaks corresponding to mass loss events.

-

Caption: Workflow for TGA/DSC analysis of thermal stability.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC-MS)

This protocol is designed to identify the specific volatile and semi-volatile products of thermal decomposition.

Objective: To separate and identify the chemical species produced during the thermal decomposition of this compound.

Materials & Equipment:

-

Pyrolysis unit coupled to a GC-MS system (e.g., EGA/PY-3030D, Frontier Lab)[14]

-

Sample cups (e.g., Eco-Cup)

-

GC column suitable for separating halogenated compounds (e.g., 95% methyl; 5% phenyl polysiloxane)[14]

-

High-purity helium carrier gas

Methodology:

-

Sample Preparation: Place a small, accurately known amount of this compound (approx. 0.5 mg) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Insert the sample cup into the pyrolysis furnace.

-

Set the pyrolysis temperature. A temperature of 700°C is often used for PFAS analysis to ensure complete fragmentation.[14]

-

-

GC Separation:

-

MS Detection:

-

Set the mass spectrometer to scan a mass range appropriate for the expected fragments (e.g., m/z 30-500).

-

Use a standard electron ionization (EI) source at 70 eV.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra to spectral libraries (e.g., NIST).

-

Correlate the identified fragments to the proposed decomposition mechanism.

-

Safety, Handling, and Disposal

5.1 Personal Protective Equipment (PPE) and Engineering Controls this compound is classified as a skin, eye, and respiratory irritant.[6] All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors. Standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles, must be worn.[6]

Crucially, all thermal experiments must be conducted within ventilated enclosures (like the fume hood or the instrument's own ventilated chamber) to contain the highly toxic and corrosive decomposition products (HCl, HF).

5.2 Disposal of Thermally Treated Residues All waste containing this compound, including used sample crucibles and contaminated materials, must be treated as hazardous chemical waste.[6] Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment, as the substance is not readily biodegradable.[6]

Conclusion

The thermal stability of this compound is dictated by the relatively low bond dissociation energy of its terminal C-Cl bonds compared to the robust C-F and C-C bonds of its perfluorinated backbone. This structural feature makes it susceptible to thermal decomposition at temperatures lower than its perfluoroalkane counterparts, initiating a free-radical process that can generate a range of smaller halogenated fragments. In the presence of air or moisture, this decomposition yields highly hazardous products, including hydrogen chloride and hydrogen fluoride. The experimental protocols detailed herein, utilizing TGA/DSC and Pyr-GC-MS, provide a robust framework for empirically verifying these theoretical predictions and ensuring the safe and informed use of this compound in research and development.

References

-

RISE. (n.d.). PFAS analysis. RISE Research Institutes of Sweden. Retrieved from [Link]

-

Yanagisawa, H., Obayashi, K., Furuta, M., & Fujimaki, S. (2025). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS. Sciety. Retrieved from [Link]

-

Yanagisawa, H., Obayashi, K., Furuta, M., & Fujimaki, S. (2025). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. ResearchGate. Retrieved from [Link]

-

Yanagisawa, H., et al. (2025). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. ResearchGate. [Link]

-

J. LS. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond? Chemistry Stack Exchange. Retrieved from [Link]

-

Mercier, L. (2019). Why it is the C-Cl bond and not the C-F bond in CFCs that is disrupted in the stratosphere? Quora. Retrieved from [Link]

-

Dixon, D. A. (2001). Fluorochemical Decomposition Processes. Regulations.gov. Retrieved from [Link]

-

GIZ Proklima. (n.d.). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. Retrieved from [Link]

-

Kondo, S., et al. (n.d.). Thermal Decomposition of Lower-GWP Refrigerants. Purdue e-Pubs. Retrieved from [Link]

-

Park, D.-W. (2012). THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES. ResearchGate. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Vedantu. (n.d.). Compare the bond energies of FF and ClCl State the class 11 chemistry CBSE. Retrieved from [Link]

-

Rybak, J., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Wacht, O., et al. (2024). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Taylor & Francis Online. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

EUROLAB. (n.d.). Thermogravimetric Analysis (TGA) Tests. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Al-Salem, S. M., et al. (2023). Pyrolysis of Polyvinyl Chloride, Polypropylene, and Polystyrene: Current Research and Future Outlook. MDPI. Retrieved from [Link]

-

Lasala, S., et al. (n.d.). Thermal Stability Analysis of Perfluorohexane. ResearchGate. Retrieved from [Link]

Sources

- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. laboratuar.com [laboratuar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tainstruments.com [tainstruments.com]

- 11. PFAS analysis | RISE [ri.se]

- 12. Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC-MS | Sciety [sciety.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. epfl.ch [epfl.ch]

- 16. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 1,6-Dichloroperfluorohexane